Cas no 406497-08-3 (2-Pyrrolidinone, 3-(trimethylsilyl)-, (3S)-)

2-Pyrrolidinone, 3-(trimethylsilyl)-, (3S)- 化学的及び物理的性質
名前と識別子
-
- 2-Pyrrolidinone, 3-(trimethylsilyl)-, (3S)-
- (3S)-3-(Trimethylsilyl)-2-pyrrolidinone
- (S)-3-(TRIMETHYLSILYL)PYRROLIDIN-2-ONE
- AKOS006372294
- DB-247947
- (3S)-3-trimethylsilylpyrrolidin-2-one
- CS-13731
- 406497-08-3
- (3S)-3-(TRIMETHYLSILYL)PYRROLIDIN-2-ONE
- CS-M0907
-
- インチ: InChI=1S/C7H15NOSi/c1-10(2,3)6-4-5-8-7(6)9/h6H,4-5H2,1-3H3,(H,8,9)/t6-/m0/s1
- InChIKey: GCAPFOGCIHDXQL-LURJTMIESA-N
- ほほえんだ: C[Si](C)([C@H]1CCNC1=O)C
計算された属性
- せいみつぶんしりょう: 157.092290636g/mol
- どういたいしつりょう: 157.092290636g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
2-Pyrrolidinone, 3-(trimethylsilyl)-, (3S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S21010-1g |
(S)-3-(trimethylsilyl)pyrrolidin-2-one |
406497-08-3 | 1g |
¥15182.0 | 2021-09-07 | ||
Aaron | AR00C70O-1g |
(S)-3-(trimethylsilyl)pyrrolidin-2-one |
406497-08-3 | 95% | 1g |
$982.00 | 2025-02-11 | |
Aaron | AR00C70O-250mg |
(S)-3-(trimethylsilyl)pyrrolidin-2-one |
406497-08-3 | 95% | 250mg |
$491.00 | 2025-02-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057177-1g |
(S)-3-(trimethylsilyl)pyrrolidin-2-one |
406497-08-3 | 95% | 1g |
¥7293.00 | 2024-05-14 | |
Chemenu | CM560813-1g |
(S)-3-(trimethylsilyl)pyrrolidin-2-one |
406497-08-3 | 95%+ | 1g |
$1122 | 2023-01-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057177-100mg |
(S)-3-(trimethylsilyl)pyrrolidin-2-one |
406497-08-3 | 95% | 100mg |
¥2188.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057177-250mg |
(S)-3-(trimethylsilyl)pyrrolidin-2-one |
406497-08-3 | 95% | 250mg |
¥3647.00 | 2024-05-14 | |
Chemenu | CM560813-100mg |
(S)-3-(trimethylsilyl)pyrrolidin-2-one |
406497-08-3 | 95%+ | 100mg |
$337 | 2023-01-01 | |
Chemenu | CM560813-250mg |
(S)-3-(trimethylsilyl)pyrrolidin-2-one |
406497-08-3 | 95%+ | 250mg |
$561 | 2023-01-01 | |
A2B Chem LLC | AF67868-1g |
(S)-3-(triMethylsilyl)pyrrolidin-2-one |
406497-08-3 | 95+% | 1g |
$1560.00 | 2024-04-20 |
2-Pyrrolidinone, 3-(trimethylsilyl)-, (3S)- 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
2-Pyrrolidinone, 3-(trimethylsilyl)-, (3S)-に関する追加情報
Introduction to 2-Pyrrolidinone, 3-(trimethylsilyl)-, (3S) and Its Applications in Modern Chemical Biology
2-Pyrrolidinone, 3-(trimethylsilyl)-, (3S), with the CAS number 406497-08-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the pyrrolidinone class, which is characterized by a six-membered lactam ring containing nitrogen. The presence of a trimethylsilyl group at the 3-position and the specific (3S) configuration adds to its complexity and reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
The trimethylsilyl (TMS) group is a common protective group in organic synthesis, known for its stability under various reaction conditions and its ability to facilitate selective transformations. In the context of 2-Pyrrolidinone, 3-(trimethylsilyl)-, (3S), this group enhances the compound's utility in multi-step synthetic pathways, particularly in the development of complex molecules such as pharmaceuticals and agrochemicals. The stereochemical configuration at the 3-position, specifically the (3S) form, is crucial for ensuring enantioselective reactions, which are essential for producing chiral drugs with high efficacy and minimal side effects.
Recent advancements in chemical biology have highlighted the importance of stereospecific compounds like 2-Pyrrolidinone, 3-(trimethylsilyl)-, (3S) in drug discovery and development. The compound's ability to serve as a building block for more complex structures has been leveraged in the synthesis of novel bioactive molecules. For instance, researchers have utilized derivatives of this compound to develop inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and neurodegenerative disorders. The (3S) configuration plays a pivotal role in these applications, as it ensures that the final drug candidates exhibit optimal biological activity while minimizing unwanted interactions.
The use of 2-Pyrrolidinone, 3-(trimethylsilyl)-, (3S) has also been explored in the development of probes for biochemical studies. Its structural features allow it to interact with biological targets in a predictable manner, enabling researchers to gain insights into cellular processes at a molecular level. For example, derivatives of this compound have been used to study protein-protein interactions and to develop tools for imaging biological pathways. The stability provided by the trimethylsilyl group ensures that these probes remain intact during complex experimental procedures, providing reliable data for analysis.
In addition to its applications in pharmaceutical research, 2-Pyrrolidinone, 3-(trimethylsilyl)-, (3S) has found utility in materials science. The compound's ability to undergo selective functionalization makes it a valuable precursor for synthesizing advanced materials with tailored properties. Researchers have employed this compound in the development of polymers and coatings that exhibit enhanced durability and functionality. The stereochemical purity of the (3S) form ensures that these materials maintain consistent performance characteristics across different applications.
The synthesis of 2-Pyrrolidinone, 3-(trimethylsilyl)-, (3S) involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic techniques such as asymmetric hydrogenation and cross-coupling reactions are often employed to achieve high yields and enantiomeric purity. These methods leverage the unique reactivity of the trimethylsilyl group and the chiral center at the 3-position to construct complex molecular frameworks efficiently.
The demand for high-quality intermediates like 2-Pyrrolidinone, 3-(trimethylsilyl)-, (3S) continues to grow as research in chemical biology progresses. Manufacturers specializing in fine chemicals have developed robust production processes to meet this demand while adhering to stringent quality control standards. These processes ensure that researchers receive compounds with consistent purity and performance characteristics suitable for their studies.
Future research directions involving 2-Pyrrolidinone, 3-(trimethylsilyl)-, (3S) may explore new synthetic methodologies and applications. For instance, there is growing interest in developing more efficient catalytic systems that can further streamline its synthesis or enhance its reactivity in biological systems. Additionally, researchers may investigate novel derivatives of this compound to expand its therapeutic potential or improve its suitability as a biochemical probe.
In conclusion,2-Pyrrolidinone, 3-(trimethylsilyl)-,(3S) CAS no.406497-08-3 is a versatile compound with significant implications in chemical biology and materials science. Its unique structural features make it an invaluable tool for drug discovery, biochemical research,and material development,ensuring continued relevance as new scientific advancements emerge.
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